molecular formula C10H12ClNO4S B1606937 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS No. 74138-28-6

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

Cat. No. B1606937
CAS RN: 74138-28-6
M. Wt: 277.73 g/mol
InChI Key: SEYHVXLJZBTBCF-UHFFFAOYSA-N
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Description

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H12ClNO4S . It is used in various scientific research.


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is represented by the formula C10H12ClNO4S . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is 277.73 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

I have conducted searches to find specific scientific research applications of “2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid,” but unfortunately, the available information is limited and does not provide a comprehensive analysis of unique applications in various fields. The compound is mentioned as a specialty product for proteomics research , but detailed applications in this or other fields are not provided in the search results.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency measures.

Future Directions

The future directions of research involving 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYHVXLJZBTBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359645
Record name 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

CAS RN

74138-28-6
Record name 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesised according to the procedure described for 2-Chloro-5-methylsulfamoyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and isopropylamine and obtained in 74% yield. MS (m/e): 276.1 (MH−, 100%).
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Synthesis routes and methods II

Procedure details

5-(N-Isopropylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-isopropylsulfamoyl)-benzoic acid with a melting point of 170°-173° and 5-(N-isopropylsulfamoyl)-anthranilic acid with a melting point of 230°-232°; the product melts at 235°-237°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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